4-Bromo-1,2-dimethyl-5-nitro-1H-imidazole
Overview
Description
4-Bromo-1,2-dimethyl-5-nitro-1H-imidazole is a heterocyclic compound belonging to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of bromine, methyl, and nitro groups in this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.
Mechanism of Action
Target of Action
4-Bromo-1,2-dimethyl-5-nitro-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known for their broad range of chemical and biological properties . They are key components in many functional molecules used in a variety of applications
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities , suggesting that this compound may have diverse effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1,2-dimethyl-5-nitro-1H-imidazole typically involves the nitration of 1,2-dimethylimidazole followed by bromination. The nitration is carried out using a mixture of nitric acid and sulfuric acid, which introduces the nitro group at the 5-position of the imidazole ring. Subsequent bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) introduces the bromine atom at the 4-position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1,2-dimethyl-5-nitro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Reduction: 4-Amino-1,2-dimethyl-5-nitroimidazole.
Substitution: Various substituted imidazoles depending on the nucleophile used.
Scientific Research Applications
4-Bromo-1,2-dimethyl-5-nitro-1H-imidazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of new drugs due to its unique structural features.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the production of agrochemicals and materials with specific properties
Comparison with Similar Compounds
Metronidazole: A well-known nitroimidazole antibiotic.
Tinidazole: Another nitroimidazole with similar antimicrobial properties.
Ornidazole: Used for its antiprotozoal activity.
Comparison: 4-Bromo-1,2-dimethyl-5-nitro-1H-imidazole is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. This makes it distinct from other nitroimidazoles like metronidazole and tinidazole, which do not have the bromine substituent .
Properties
IUPAC Name |
4-bromo-1,2-dimethyl-5-nitroimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O2/c1-3-7-4(6)5(8(3)2)9(10)11/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNTMHCHYIKJJMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N1C)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60175703 | |
Record name | Imidazole, 4-bromo-1,2-dimethyl-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60175703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21431-58-3 | |
Record name | Imidazole, 4-bromo-1,2-dimethyl-5-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021431583 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imidazole, 4-bromo-1,2-dimethyl-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60175703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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